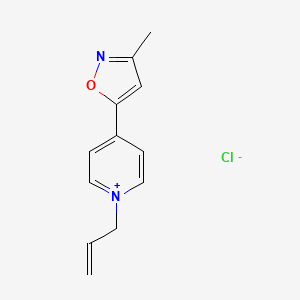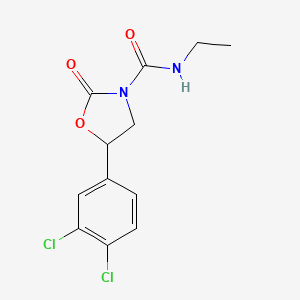![molecular formula C12H12FNO2 B12893019 {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol CAS No. 832730-27-5](/img/structure/B12893019.png)
{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol: is a chemical compound that features an oxazole ring substituted with a 4-fluorophenethyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol typically involves the reaction of 4-fluorophenethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then reduced to yield the final product, (2-(4-Fluorophenethyl)oxazol-4-yl)methanol. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of (2-(4-Fluorophenethyl)oxazol-4-yl)aldehyde or (2-(4-Fluorophenethyl)oxazol-4-yl)carboxylic acid.
Reduction: Various reduced oxazole derivatives.
Substitution: Compounds with different substituents on the phenethyl group.
Aplicaciones Científicas De Investigación
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(4-Chlorophenethyl)oxazol-4-yl)methanol
- (2-(4-Bromophenethyl)oxazol-4-yl)methanol
- (2-(4-Methylphenethyl)oxazol-4-yl)methanol
Uniqueness
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Número CAS |
832730-27-5 |
|---|---|
Fórmula molecular |
C12H12FNO2 |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
[2-[2-(4-fluorophenyl)ethyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-2,4-5,8,15H,3,6-7H2 |
Clave InChI |
QHTARBZDAQQFPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC2=NC(=CO2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


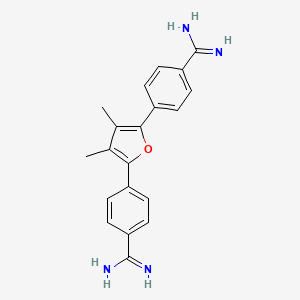

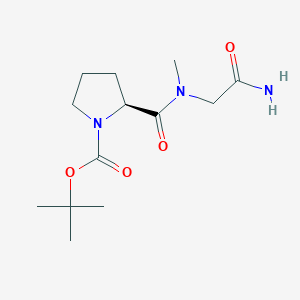
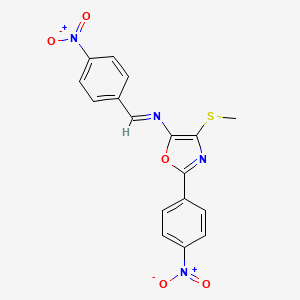
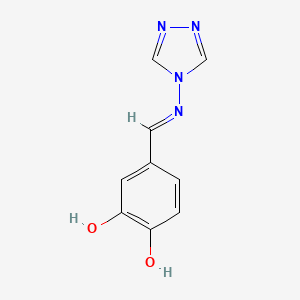
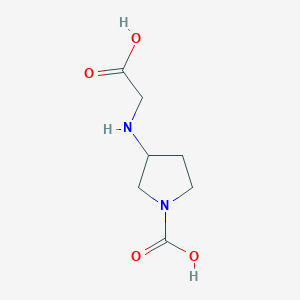
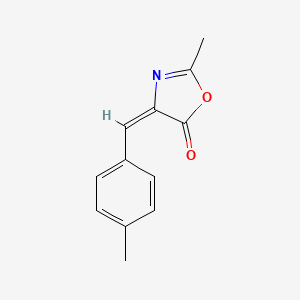

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)

![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)

